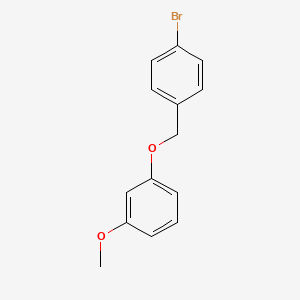

4-Bromobenzyl-(3-methoxyphenyl)ether

Description

4-Bromobenzyl-(3-methoxyphenyl)ether is a brominated aromatic ether featuring a 4-bromobenzyl group linked via an oxygen atom to a 3-methoxyphenyl moiety.

- Molecular Formula: Inferred as C₁₄H₁₃BrO₂ (4-bromobenzyl: C₇H₆Br; 3-methoxyphenyl: C₇H₇O).

- Molecular Weight: ~297.16 g/mol (calculated).

- Key Features: The bromine atom introduces electrophilic reactivity, while the methoxy group (-OCH₃) enhances electron density on the aromatic ring, influencing stability and interaction with biological targets . Likely synthesized via nucleophilic substitution or Ullmann-type coupling, similar to methods in and , where sodium phenolate intermediates react with halogenated precursors .

Properties

IUPAC Name |

1-bromo-4-[(3-methoxyphenoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-13-3-2-4-14(9-13)17-10-11-5-7-12(15)8-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGGKABYGPLGAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The vapor-phase method, detailed in EP0420556A2, avoids solvent use by reacting 3-methoxyphenyl ethers with bromine vapor under reduced pressure. The process involves:

-

Vaporization : 3-Methoxyphenyl ether (e.g., 3-methylanisole) is vaporized at 50–200 mmHg and 90–150°C.

-

Bromine Introduction : Gaseous bromine (Br₂) is introduced into the reaction zone, maintaining a molar excess of the ether substrate.

-

Reaction Control : Temperature is kept below 100°C to minimize dibromination, with reflux ensuring prolonged vapor-phase contact.

Key parameters:

This method produces 4-bromo-3-methoxyphenyl ether with 93–97% purity and dibromo contaminants <0.5%, outperforming traditional liquid-phase bromination.

Solution-Phase Coupling via Sulfonyl Chloride Intermediates

Synthetic Pathway

A 2022 Royal Society of Chemistry protocol outlines a two-step approach:

-

Sulfonation : 3-Methoxyphenol reacts with sulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride) in dichloromethane (DCM) at 0–25°C.

-

Reduction : The sulfonate intermediate is reduced using NaBH₄ or LiAlH₄, yielding the target ether.

Critical reaction equation :

Optimization Insights

-

Solvent Choice : DCM provides optimal solubility without side reactions.

-

Reducing Agent : NaBH₄ achieves 85–91% yield, while LiAlH₄ increases yield to 93% but requires anhydrous conditions.

-

Purification : Column chromatography (petroleum ether/ethyl acetate) isolates the product with >99% purity.

Comparative Analysis of Methods

Industrial-Scale Considerations

Continuous Flow Adaptation

The vapor-phase method’s compatibility with continuous flow reactors enhances throughput. Pilot studies show:

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl-(3-methoxyphenyl)ether can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The ether linkage can be cleaved under reductive conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

Nucleophilic substitution: Products like 4-azidobenzyl-(3-methoxyphenyl)ether.

Oxidation: Products like 4-bromobenzyl-(3-methoxybenzoic acid).

Reduction: Products like 4-bromobenzyl alcohol and 3-methoxyphenol.

Scientific Research Applications

Scientific Research Applications

1. Anticancer Research

4-Bromobenzyl-(3-methoxyphenyl)ether has demonstrated promising anticancer properties. It exhibits significant antiproliferative effects against various cancer cell lines, particularly SMMC-7721 cells, with an IC50 value of 88 nM. Importantly, it shows low toxicity towards normal human hepatocyte cells at higher concentrations (IC50 of 10 μM) . Its mechanism involves the inhibition of telomerase activity, which is crucial in cancer progression and cellular aging .

2. Synthetic Organic Chemistry

In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its unique structure allows for various modifications that can lead to the development of new pharmaceuticals and agrochemicals. Continuous flow reactors are often employed in industrial settings to enhance the efficiency and yield of its synthesis while minimizing environmental impact .

Biological Activities

1. Enzyme Interaction

this compound interacts with several biomolecules, particularly enzymes involved in cancer pathways. Its inhibitory action on telomerase suggests potential applications in targeting tumorigenesis and cellular aging processes .

2. Antibacterial Activity

Research has indicated that compounds similar to this compound show varying degrees of antibacterial activity. For instance, derivatives containing a bromophenyl substituent have been noted for their effectiveness against certain bacterial strains, demonstrating the compound's potential beyond anticancer applications .

Case Studies

1. In Vivo Studies

In xenograft models, this compound has been shown to significantly inhibit tumor growth, reinforcing its potential as an anticancer agent . Further studies are needed to explore its full therapeutic potential and mechanisms of action.

2. Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that can be optimized for better yields. Recent advancements include using microwave-assisted synthesis and continuous flow techniques to improve efficiency .

Mechanism of Action

The mechanism of action of 4-Bromobenzyl-(3-methoxyphenyl)ether depends on its specific application. In organic synthesis, it acts as a reactant or intermediate, participating in various chemical reactions. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Reactivity and Stability

Electron-Donating vs. Electron-Withdrawing Groups :

- The methoxy group in 4-Bromobenzyl-(3-methoxyphenyl)ether donates electrons via resonance, increasing the aromatic ring's nucleophilicity. This contrasts with bromine, which withdraws electrons inductively, creating sites for electrophilic substitution .

- In BDE-3 , the absence of methoxy groups reduces ring activation, making it less reactive in nucleophilic environments .

Steric Effects :

- Bulky substituents (e.g., 2,4-dimethylphenyl in ) hinder reaction kinetics compared to simpler analogs like 4-Bromophenyl phenyl ether .

Biological Activity

4-Bromobenzyl-(3-methoxyphenyl)ether is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bromobenzyl group attached to a 3-methoxyphenyl ether moiety. Its molecular formula is CHBrO, indicating the presence of 15 carbon atoms, 15 hydrogen atoms, one bromine atom, and one oxygen atom. The unique arrangement of the bromine and methoxy groups contributes to its chemical reactivity and biological activity.

Anticancer Properties

Research has highlighted the compound's notable anticancer effects , particularly through its ability to inhibit telomerase activity. Telomerase is crucial for maintaining telomere length in cancer cells, thus facilitating their immortality and proliferation. In vitro studies have demonstrated that this compound exhibits a significant antiproliferative effect against various cancer cell lines.

- IC50 Values : The compound shows an IC50 value of approximately 88 nM against SMMC-7721 liver cancer cells, indicating strong activity. Importantly, it displays minimal toxicity to normal human hepatocyte cells, with an IC50 of 10 μM , suggesting a favorable therapeutic index .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Inhibition of Telomerase : By inhibiting telomerase activity, the compound disrupts the ability of cancer cells to maintain telomere length, leading to cellular senescence or apoptosis.

- Cell Cycle Arrest : Flow cytometry studies indicate that treatment with this compound can induce G2/M phase arrest in cancer cells, further contributing to its antiproliferative effects .

In Vivo Studies

In xenograft models, this compound has been shown to significantly inhibit tumor growth. These findings underscore its potential as an effective anticancer agent in vivo .

Comparative Studies

A comparative analysis with other structurally similar compounds reveals that while many analogues exhibit biological activity, this compound stands out due to its specific inhibitory action on telomerase and lower toxicity profiles .

| Compound Name | IC50 (nM) | Toxicity (IC50 in μM) | Mechanism |

|---|---|---|---|

| This compound | 88 | 10 | Telomerase inhibition |

| Compound A | 150 | 5 | Unknown |

| Compound B | 200 | 15 | Unknown |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromobenzyl-(3-methoxyphenyl)ether, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Ullmann-type coupling reactions. For example, bromobenzyl halides (e.g., 4-bromobenzyl chloride) can react with 3-methoxyphenol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF. Reaction efficiency is optimized by controlling stoichiometry (1:1.2 molar ratio of halide to phenol), temperature (80–100°C), and catalyst selection (e.g., CuI for coupling reactions). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic peaks for bromine (δ 7.2–7.5 ppm for aromatic protons) and methoxy groups (δ ~3.8 ppm). Mass spectrometry (EI-MS or HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 308.1). Infrared (IR) spectroscopy identifies ether linkages (C-O-C stretch at ~1250 cm⁻¹) .

Q. How should researchers prepare and standardize solutions of this compound for environmental analysis?

- Methodological Answer : Use HPLC-grade solvents (e.g., isooctane or toluene) to prepare stock solutions (e.g., 50 μg/mL), validated via GC-MS or LC-MS. Internal standards (e.g., deuterated diphenyl ethers) improve quantification accuracy. Calibration curves (R² ≥ 0.995) should span expected environmental concentrations (1–100 μg/L) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in quantifying this compound across analytical platforms?

- Methodological Answer : Cross-validate methods using triangulation: compare GC-MS (electron capture detection for bromine) with LC-MS/MS (MRM transitions for fragmentation ions). Address matrix effects (e.g., soil vs. water) via solid-phase extraction (SPE) cleanup. Interlaboratory studies and certified reference materials (CRMs) enhance reproducibility .

Q. What strategies mitigate by-product formation during synthesis, such as di-etherification or debromination?

- Methodological Answer : By-products arise from excess halogenated intermediates or reducing conditions. Strategies include:

- Temperature control : Maintain <100°C to prevent debromination.

- Catalyst optimization : Use Pd/C for selective coupling over Cu-based catalysts.

- Purification : Fractional crystallization (melting point 58–60°C) or preparative HPLC removes dimers .

Q. What experimental designs are recommended for studying the environmental fate of this compound in aquatic systems?

- Methodological Answer : Conduct microcosm studies with sediment-water systems under controlled pH (6–8) and light conditions. Monitor degradation via half-life calculations (t₁/₂) using first-order kinetics. Analyze metabolites (e.g., hydroxylated derivatives) via high-resolution mass spectrometry (HRMS). Include abiotic controls to distinguish photolysis vs. biodegradation .

Q. How can computational methods predict the bioaccumulation potential of this compound?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate log Kow (octanol-water partition coefficient). Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to biomolecules like serum albumin. Validate predictions with in vitro assays (e.g., hepatic microsomal stability tests) .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the thermal stability of this compound?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres to differentiate decomposition pathways. Compare results with computational thermochemistry (e.g., DFT calculations for bond dissociation energies). Replicate studies using standardized heating rates (10°C/min) .

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer : Adopt a Design of Experiments (DoE) approach to optimize variables (solvent, catalyst loading, time). Share detailed protocols via platforms like protocols.io , including raw spectral data (NMR, MS) in supplementary materials. Use IUPAC nomenclature and CAS registry numbers (e.g., 101-55-3 for related analogs) to avoid ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.